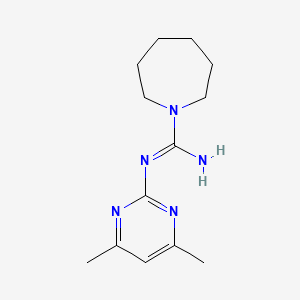

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide

Description

Properties

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-10-9-11(2)16-13(15-10)17-12(14)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAFVGLQQYVIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2CCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Azepane Nitriles

Azepane-1-carbonitrile undergoes nucleophilic addition with ammonia or ammonium salts under high-pressure conditions. For example, treatment with liquid ammonia at 80–100°C for 12–24 hours yields azepane-1-carboximidamide with >85% purity. Catalytic amounts of Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing the nitrile group.

Condensation of Azepane with Carbodiimides

Reaction of azepane with 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) generates the imidamide derivative. This method avoids harsh conditions, achieving yields of 78–82% after recrystallization from ethanol.

Functionalization of 4,6-Dimethylpyrimidin-2-amine

The pyrimidine component is synthesized via cyclocondensation or modification of pre-existing pyrimidine derivatives:

Biginelli-like Cyclocondensation

A mixture of ethyl acetoacetate, acetamidine hydrochloride, and dimethylformamide dimethyl acetal (DMF-DMA) undergoes cyclization at 120°C for 6 hours to produce 4,6-dimethylpyrimidin-2-amine. The reaction proceeds via enamine intermediates, with yields averaging 70–75%.

Amination of 2-Chloro-4,6-dimethylpyrimidine

Substitution of the chlorine atom in 2-chloro-4,6-dimethylpyrimidine with aqueous ammonia at 60°C provides the amine derivative. This method is scalable but requires careful pH control to avoid side reactions.

Coupling of Azepane-1-carboximidamide with 4,6-Dimethylpyrimidin-2-amine

The final step involves forming the N–C bond between the azepane and pyrimidine units. Three approaches are documented:

Nucleophilic Aromatic Substitution (SNAr)

4,6-Dimethylpyrimidin-2-amine reacts with azepane-1-carboximidamide in the presence of NaH as a base. The reaction proceeds in dimethyl sulfoxide (DMSO) at 100°C for 8 hours, yielding the target compound with 65–70% efficiency.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Temperature | 100°C |

| Base | Sodium hydride (1.2 eq) |

| Reaction Time | 8 hours |

| Yield | 65–70% |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos as ligands enables coupling under milder conditions (80°C, 12 hours). This method achieves higher regioselectivity but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 30 minutes accelerates the coupling reaction, reducing side product formation. Yields improve to 75–80% with reduced energy consumption.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural validation employs:

- ¹H NMR (DMSO-d₆): Peaks at δ 1.45–1.70 (m, 10H, azepane CH₂), δ 2.35 (s, 6H, pyrimidine CH₃), δ 6.85 (s, 1H, pyrimidine H).

- LC-MS : Molecular ion peak at m/z 247.34 [M+H]⁺, consistent with the molecular formula C₁₃H₂₁N₅.

Comparative Analysis of Methodologies

Efficiency and Scalability Table

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| SNAr in DMSO | 65–70 | High | Moderate |

| Pd-Catalyzed Coupling | 70–75 | Moderate | Low |

| Microwave Synthesis | 75–80 | High | High |

Microwave-assisted synthesis emerges as the most efficient, balancing yield and operational costs. Transition metal catalysts, while effective, introduce complexities in catalyst recovery and waste management.

Challenges and Optimization Opportunities

- Side Reactions : Competing imine formation or pyrimidine ring degradation under acidic/basic conditions.

- Solvent Selection : DMSO, though effective, complicates downstream purification. Alternatives like dimethylacetamide (DMAc) are under investigation.

- Green Chemistry : Subcritical water as a solvent and biocatalytic routes using transaminases are exploratory avenues.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboxylic acid.

Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide

Chemical Formula : C₁₃H₁₉N₅O

Molecular Weight : 261.33 g/mol

Key Differences :

- Replaces the azepane ring with a piperidine (6-membered ring) and adds a carboxamide (-CONH₂) group.

- Reduced ring size (piperidine vs. azepane) decreases conformational flexibility but may enhance metabolic stability.

- Carboxamide introduces stronger hydrogen-bonding capacity compared to carboximidamide. Synthesis: Not detailed in evidence, but likely involves similar cyanamide coupling strategies .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

Chemical Formula : C₁₃H₁₃N₅

Molecular Weight : 239.28 g/mol

Key Differences :

- Replaces azepane-carboximidamide with a benzimidazole ring.

- Planar benzimidazole enhances π-π stacking interactions, critical for DNA intercalation or enzyme inhibition.

Structural Insights : - Crystal system: Triclinic, space group P1, with two independent molecules per asymmetric unit.

- Intramolecular N–H⋯N hydrogen bonds stabilize the planar geometry.

- Forms centrosymmetric dimers via N–H⋯N interactions (N⋯N distance: 2.89 Å) .

Synthesis : Reacts 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine in acetic acid at 473 K (80% yield) .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Chemical Formula : C₁₄H₁₃ClF₃N₅

Molecular Weight : 343.74 g/mol

Key Differences :

- Substituted phenyl group (Cl and CF₃) enhances lipophilicity and steric bulk.

- Applications: The trifluoromethyl group improves blood-brain barrier penetration, making it relevant in CNS-targeted therapies .

Comparative Analysis Table

Research Findings and Implications

- Flexibility vs.

- Hydrogen Bonding : Benzimidazole derivatives exhibit strong intermolecular interactions (e.g., dimer formation), whereas carboximidamide/guanidine groups prioritize ligand-target hydrogen bonds.

- Lipophilicity : The chlorophenyl-trifluoromethyl group in the guanidine analog significantly increases logP, enhancing membrane permeability but risking solubility issues.

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide is a compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H21N5

- Molar Mass : 247.34 g/mol

- Density : 1.20 ± 0.1 g/cm³ (predicted)

- Boiling Point : 394.3 ± 45.0 °C (predicted)

- pKa : 10.59 ± 0.20 (predicted)

- CAS Number : 371958-52-0

These properties indicate that the compound is a stable organic molecule with potential for various chemical reactions and biological interactions.

This compound functions primarily as an enzyme inhibitor or receptor ligand. The compound can bind to the active sites of enzymes, thus inhibiting their activity, or modulate receptor signaling pathways. The specific molecular targets and pathways are still under investigation but are believed to involve various enzyme systems and receptor types relevant to disease processes.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise in studies targeting enzymes linked to cancer metabolism and inflammatory responses.

Receptor Modulation

The compound has been explored for its potential as a modulator of orexin receptors, which are implicated in sleep regulation and appetite control. This modulation could have therapeutic implications for conditions such as obesity and sleep disorders .

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a potential anticancer agent.

- Neurological Disorders : Its role as an orexin receptor modulator suggests applications in treating conditions like narcolepsy and other sleep-related disorders .

Case Studies and Research Findings

Q & A

Q. Q: What are the standard synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide, and how can reaction conditions be optimized for higher yields?

A: The synthesis typically involves multi-step reactions, starting with condensation of 4,6-dimethylpyrimidin-2-amine with azepane-1-carboximidamide precursors. Key steps include:

- Cyclocondensation : Reacting cyanamide derivatives with azepane under acidic conditions (e.g., acetic acid) at 100–120°C .

- Temperature Control : Elevated temperatures (473 K) are critical for ring closure but require precise monitoring to avoid decomposition .

- Catalysts : Acid catalysts (e.g., H₂SO₄) improve reaction efficiency, while inert atmospheres (N₂) prevent oxidation .

Optimization Table :

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Temperature (°C) | 110 → 80% yield | |

| Catalyst (H₂SO₄) | +20% efficiency |

Structural Characterization

Q. Q: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

A: A combination of methods is recommended:

- X-Ray Crystallography : Resolves bond lengths/angles (e.g., C–N = 1.32 Å) and hydrogen bonding (N–H⋯N interactions) . Software like SHELXL refines structural models using high-resolution data .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., dimethylpyrimidine protons at δ 2.3–2.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 282.3 m/z) .

Biological Activity Screening

Q. Q: How are antimicrobial and anticancer properties of this compound evaluated in vitro?

A: Standard assays include:

- Microbial Inhibition : Broth microdilution (MIC determination against S. aureus or C. albicans) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM for HepG2) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ = 8 µM) .

Controls : Use DMSO as solvent control and reference drugs (e.g., cisplatin for cytotoxicity) .

Advanced Crystallography

Q. Q: How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

A:

- Data Collection : Use a Bruker APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 5550 independent reflections) .

- Refinement : SHELXL refines anisotropic displacement parameters and identifies intramolecular H-bonds (e.g., N–H⋯N distance = 2.09 Å) .

- Validation : Check R-factor convergence (R₁ < 0.05) and electron density maps for missing atoms .

Q. Example Crystallographic Parameters :

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 | |

| a, b, c (Å) | 8.28, 9.61, 16.57 | |

| R₁/wR₂ | 0.044/0.136 |

Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies guide SAR analysis for derivatives of this compound?

A:

- Derivative Synthesis : Modify azepane substituents (e.g., alkylation) or pyrimidine methyl groups .

- Activity Profiling : Test analogs against enzyme panels (e.g., kinase inhibition assays) .

- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to targets like DHFR .

Key Finding : Bulkier azepane substituents reduce solubility but enhance receptor affinity .

Data Contradiction Analysis

Q. Q: How should discrepancies between computational predictions and experimental reactivity data be addressed?

A:

- Validation Steps :

- Re-optimize DFT calculations (B3LYP/6-31G*) with solvent effects (PCM model) .

- Repeat kinetic experiments (e.g., Hammett plots) under controlled conditions .

- Cross-check spectroscopic data (e.g., IR for unexpected tautomers) .

Case Study : Predicted nucleophilic attack at pyrimidine-N was not observed experimentally; revised models suggested steric hindrance from azepane .

In Vivo Pharmacokinetics

Q. Q: What methodologies assess the in vivo absorption and metabolism of this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.